molecular formula C17H15NO3 B12903832 2-(3,4-Dimethoxybenzylidene)indolin-3-one

2-(3,4-Dimethoxybenzylidene)indolin-3-one

Cat. No.: B12903832
M. Wt: 281.30 g/mol
InChI Key: MTTPXBMDKVJFRX-NTEUORMPSA-N
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Description

2-(3,4-Dimethoxybenzylidene)indolin-3-one is an organic compound with the molecular formula C18H15NO3 It is a derivative of indolin-3-one, featuring a benzylidene group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzylidene)indolin-3-one can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, which involves the reaction of indolin-3-one with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzylidene)indolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted indolin-3-one derivatives.

Scientific Research Applications

2-(3,4-Dimethoxybenzylidene)indolin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzylidene)indolin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzylidene)-1-indanone: Shares a similar benzylidene group but differs in the core structure.

    3-Benzylideneindolin-2-one: Lacks the methoxy groups present in 2-(3,4-Dimethoxybenzylidene)indolin-3-one.

Uniqueness

This compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-3-one

InChI

InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-14-17(19)12-5-3-4-6-13(12)18-14/h3-10,18H,1-2H3/b14-9+

InChI Key

MTTPXBMDKVJFRX-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC

Origin of Product

United States

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